molecular formula C11H14F3N5 B4503433 N-(3-methylbutyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-(3-methylbutyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B4503433
M. Wt: 273.26 g/mol
InChI Key: KNOLBBOIQDGNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbutyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a useful research compound. Its molecular formula is C11H14F3N5 and its molecular weight is 273.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-methylbutyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is 273.12012995 g/mol and the complexity rating of the compound is 297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

N-(3-methylbutyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is involved in various synthetic pathways for creating fused imidazoles, triazoles, and other heterocyclic compounds. For instance, it can participate in N-amination and subsequent oxidation reactions to produce azo compounds and other derivatives, highlighting its role in expanding the chemical space of heterocyclic compounds with potential pharmaceutical applications (Glover & Rowbottom, 1976).

Antihistaminic and Anti-inflammatory Activities

Derivatives of [1,2,4]triazolo[4,3-b]pyridazin-6-amine, such as those evaluated for antihistaminic activity and inhibitory effects on eosinophil infiltration, have shown potential in therapeutic applications. These compounds, by inhibiting eosinophil chemotaxis, suggest a dual role in treating allergic reactions and inflammation, indicating their importance in the development of new treatments for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Antimicrobial and Antitumor Activities

The chemical framework of N-(3-methylbutyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is also a precursor for compounds with demonstrated antimicrobial and antitumor activities. Synthesis of new thienopyrimidine derivatives from heteroaromatic o-aminonitriles has shown pronounced antimicrobial activity, offering insights into developing novel antimicrobial agents (Bhuiyan et al., 2006). Additionally, compounds derived from enaminones, including pyrazoles and pyridines containing the [1,2,4]triazolo[4,3-b]pyridazin-6-amine moiety, have been synthesized and screened for antitumor and antimicrobial properties, indicating their potential in cancer therapy and infection control (Riyadh, 2011).

Structural and Computational Chemistry

The synthesis and characterization of N-(3-methylbutyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives provide valuable data for structural and computational chemistry studies. These studies include X-ray diffraction (XRD) analysis, density functional theory (DFT) calculations, and Hirshfeld surface analysis, which are crucial for understanding the molecular structure, electronic properties, and intermolecular interactions of these compounds. Such research contributes to the rational design of new molecules with improved pharmacological profiles (Sallam et al., 2021).

Properties

IUPAC Name

N-(3-methylbutyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N5/c1-7(2)5-6-15-8-3-4-9-16-17-10(11(12,13)14)19(9)18-8/h3-4,7H,5-6H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOLBBOIQDGNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NN2C(=NN=C2C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.